molecular formula C7H11N3 B2751342 4-N,4-N-dimethylpyridine-3,4-diamine CAS No. 5028-28-4

4-N,4-N-dimethylpyridine-3,4-diamine

Cat. No.: B2751342
CAS No.: 5028-28-4
M. Wt: 137.186
InChI Key: MATHJYKIAVEEOL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-N,4-N-dimethylpyridine-3,4-diamine typically involves the methylation of pyridine-3,4-diamine. One common method includes the reaction of pyridine-3,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-N,4-N-dimethylpyridine-3,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-N,4-N-dimethylpyridine-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are typically related to its ability to form stable complexes with proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

4-N,4-N-dimethylpyridine-3,4-diamine can be compared with other similar compounds, such as:

    Pyridine-3,4-diamine: The parent compound without the dimethyl groups.

    4-N-methylpyridine-3,4-diamine: A mono-methylated derivative.

    4-N,4-N-diethylpyridine-3,4-diamine: An ethylated analogue.

The uniqueness of this compound lies in its specific methylation pattern, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-N,4-N-dimethylpyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATHJYKIAVEEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-28-4
Record name 4-N,4-N-dimethylpyridine-3,4-diamine
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